3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

p38 MAP kinase inhibition anti-inflammatory triazolopyridine SAR

Procure this specific 3-Cyclobutyl-6-amine derivative for its unique kinase inhibition scaffold. Unlike generic regioisomers, the 6-amine-3-cyclobutyl configuration offers distinct steric and electronic properties crucial for p38α and c-Met SAR programs. The non-fluorinated cyclobutyl group avoids fluorine-associated metabolic liabilities, making it a versatile intermediate. Ensure experimental reproducibility and SAR integrity by choosing this exact substitution pattern.

Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
CAS No. 1249001-72-6
Cat. No. B1453942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
CAS1249001-72-6
Molecular FormulaC10H12N4
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=NN=C3N2C=C(C=C3)N
InChIInChI=1S/C10H12N4/c11-8-4-5-9-12-13-10(14(9)6-8)7-2-1-3-7/h4-7H,1-3,11H2
InChIKeyDSEYGKPXBQCVRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine (CAS 1249001-72-6) – Chemical Class and Basic Profile


3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine (CAS 1249001-72-6; MF: C₁₀H₁₂N₄; MW: 188.23) is a heterocyclic small molecule consisting of a [1,2,4]triazolo[4,3-a]pyridine bicyclic core with a primary amine at the 6-position and a cyclobutyl substituent at the 3-position . This scaffold is associated with kinase inhibition, notably against c-Met and p38α MAP kinase, and serves as a versatile synthetic intermediate in medicinal chemistry programs [1].

3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine – Why In-Class Substitution Carries Functional Risk


Generic substitution among [1,2,4]triazolo[4,3-a]pyridine derivatives is scientifically unsound because substituent identity and regioisomerism dictate target engagement and selectivity profiles. The 6-amine-3-cyclobutyl configuration confers a distinct steric and electronic signature that is not preserved when the amine is moved to the 8-position or when the cyclobutyl is replaced with difluoromethyl, trifluoromethyl, or aryl groups . Literature precedents demonstrate that subtle modifications—even methyl substitution at the 8-position—can alter lipophilicity, metabolic stability, and kinase selectivity, directly impacting in vivo pharmacokinetics and efficacy [1]. Consequently, researchers cannot interchange these analogs without risking experimental reproducibility or compromising structure–activity relationship (SAR) integrity.

3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine – Quantitative Differentiation Evidence Against Structural Analogs


p38α MAP Kinase Inhibitory Potency of Cyclobutyl-Containing Congener (IC₅₀ = 9.10 nM)

A direct analog bearing the identical 3-cyclobutyl-[1,2,4]triazolo[3,4-a]pyridin-6-yl core (BDBM16402) demonstrates potent p38α MAP kinase inhibition with an IC₅₀ of 9.10 nM [1]. This provides a quantitative benchmark for the scaffold's intrinsic kinase-binding capability. In contrast, the class-level kinase inhibition potential of simpler, non-cyclobutyl triazolopyridine amines (e.g., 8-methyl, 8-bromo, N-ethyl derivatives) is described qualitatively without comparable potency data, suggesting the cyclobutyl substituent may confer a favorable binding interaction in this context .

p38 MAP kinase inhibition anti-inflammatory triazolopyridine SAR

Regioisomeric Differentiation: 6-Amine vs. 8-Amine Positional Isomers

The target compound positions the primary amine at the 6-position of the [1,2,4]triazolo[4,3-a]pyridine core. The 8-amino regioisomer (3-Cyclobutyl[1,2,4]triazolo[4,3-a]pyridin-8-amine) exists as a distinct chemical entity and is described as having 'unique' structural configuration and 'distinct' chemical and biological properties compared to its 6-amino counterpart . While quantitative comparative data for these specific isomers are not publicly available, the literature on related [1,2,4]triazolo[4,3-a]pyridine kinase inhibitors establishes that the position of hydrogen-bond-donating and -accepting groups (such as the amine) critically influences hinge-binding geometry and kinase selectivity profiles [1].

regioisomerism kinase selectivity binding mode

Cyclobutyl Substituent Differentiation Against Fluorinated Analogs

The cyclobutyl group at the 3-position confers distinct physicochemical properties compared to fluorinated alternatives. The 3-(difluoromethyl) analog (CAS 1249492-45-2) is noted for enhanced metabolic stability and bioavailability due to fluorine substitution, while the 3-(trifluoromethyl)-8-methyl analog (CAS 1216113-77-7) exhibits increased lipophilicity and metabolic resistance . In contrast, the cyclobutyl substituent presents a moderately lipophilic, non-fluorinated hydrocarbon group with a cLogP contribution of approximately +1.8 (estimated by fragment-based calculation). This difference is material: the cyclobutyl group avoids potential fluorine-mediated CYP enzyme inhibition or defluorination liabilities sometimes observed with –CF₂H or –CF₃ groups, while still providing a conformationally constrained aliphatic substituent that can occupy hydrophobic kinase pockets [1].

lipophilicity metabolic stability CYP inhibition

Scaffold Validation in c-Met Kinase Inhibition Programs

The [1,2,4]triazolo[4,3-a]pyridine core is a validated scaffold for c-Met kinase inhibition, with optimized derivatives demonstrating selective c-Met inhibition (no effect on 59 other kinases tested) and in vivo efficacy in human gastric (MKN-45) and non-small cell lung (NCI-H1993) tumor xenograft models [1]. While the specific 3-cyclobutyl-6-amine derivative is not the final optimized clinical candidate, its core structure corresponds to the minimal pharmacophore required for hinge-binding in c-Met. In contrast, the [1,2,4]triazolo[4,3-a]pyrazine core (a close heterocyclic analog) yielded compounds with c-Met inhibition but differing selectivity and PK profiles [2].

c-Met inhibitor anticancer kinase selectivity

3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine – High-Value Application Scenarios Based on Quantitative Evidence


p38α MAP Kinase Inhibitor Lead Optimization and SAR Studies

The demonstrated p38α inhibitory potency (IC₅₀ = 9.10 nM) of a congener bearing the identical 3-cyclobutyl-[1,2,4]triazolo[3,4-a]pyridin-6-yl core positions this scaffold as a valuable starting point for p38α-targeted anti-inflammatory drug discovery [1]. Researchers can use the 6-amine as a synthetic handle for introducing diverse substituents (e.g., aryl, heteroaryl, or amide linkages) to further optimize potency, selectivity, and pharmacokinetic properties.

c-Met Kinase Inhibitor Pharmacophore Development

Given the established utility of the [1,2,4]triazolo[4,3-a]pyridine core in selective c-Met inhibition with favorable in vivo PK profiles [2], the 3-cyclobutyl-6-amine derivative serves as a key intermediate for constructing novel c-Met inhibitors. The 6-amine offers a versatile point for derivatization to explore SAR and improve target engagement, following precedents where optimized triazolopyridines achieved selective c-Met inhibition and antitumor efficacy in xenograft models [3].

Non-Fluorinated Kinase Probe Synthesis for Metabolic Profiling

For medicinal chemistry programs seeking to avoid fluorine-associated metabolic liabilities (e.g., CYP inhibition, defluorination), the cyclobutyl-substituted scaffold provides a non-fluorinated alternative to the 3-(difluoromethyl) and 3-(trifluoromethyl) analogs . The 6-amine handle enables rapid diversification into probe molecules for comparative metabolic stability and CYP inhibition assays, allowing researchers to benchmark fluorinated vs. non-fluorinated series.

Regioisomeric Reference Standard for Analytical Method Development

The distinct 6-amino substitution pattern differentiates this compound from the 8-amino regioisomer . This property supports its use as a reference standard in HPLC, LC-MS, or NMR method development for quality control of synthetic intermediates, ensuring that the correct regioisomer is isolated and characterized during multistep syntheses.

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